2,3-Difluoroquinoxaline

Synthetic Chemistry Fluorination Process Optimization

2,3-Difluoroquinoxaline (CAS 7066-36-6) is a privileged difluoro heteroaromatic building block that offers a decisive synthetic advantage over mono-fluoro, dichloro, or non-halogenated quinoxaline analogs. The electron-withdrawing fluorine atoms at the 2- and 3-positions markedly enhance electrophilicity, enabling high-yield nucleophilic aromatic substitution (SNAr) reactions under milder conditions than 2,3-dichloroquinoxaline. Its quantifiably lower LogP (1.908 vs. ~2.32 for quinoxaline) improves aqueous solubility profiles in drug discovery. Proven as a critical intermediate in c-MYC G4-targeted anticancer agents (e.g., QN-1) and fluoroquinoxaline-based herbicides (64% vs. 38% mono-fluoro yield), this compound is non-negotiable for programs where reactivity and lipophilicity control directly impact bioactivity and scale-up economics.

Molecular Formula C8H4F2N2
Molecular Weight 166.13 g/mol
CAS No. 7066-36-6
Cat. No. B3056349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoroquinoxaline
CAS7066-36-6
Molecular FormulaC8H4F2N2
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)F)F
InChIInChI=1S/C8H4F2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
InChIKeyNGEVWMRKYXCRMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 3 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoroquinoxaline (CAS 7066-36-6) – Procurement-Grade Overview for Scientific Research & Industrial Sourcing


2,3-Difluoroquinoxaline (CAS 7066-36-6) is a heteroaromatic compound belonging to the quinoxaline family, characterized by the substitution of fluorine atoms at the 2- and 3-positions of the quinoxaline ring [1]. This specific fluorination pattern imparts unique electron-withdrawing properties and reactivity profiles that distinguish it from other halogenated or non-halogenated quinoxaline derivatives, making it a strategic intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials [2]. Its molecular formula is C8H4F2N2, with a molecular weight of 166.13 g/mol, and it is typically supplied as a solid with a melting point of 92-93 °C .

Why 2,3-Difluoroquinoxaline Cannot Be Interchanged with Generic Quinoxalines in Critical Applications


The unique positioning of two electron-withdrawing fluorine atoms at the 2- and 3-positions of the quinoxaline ring fundamentally alters the compound's electronic landscape, reactivity, and biological interactions compared to unsubstituted quinoxaline, mono-fluorinated analogs, or other dihalogenated variants like 2,3-dichloroquinoxaline . This specific substitution pattern enhances the electrophilicity of the ring, facilitating selective nucleophilic aromatic substitution (SNAr) reactions that are not feasible or proceed with significantly lower efficiency with chloro- or non-halogenated analogs [1]. Furthermore, the strong electron-withdrawing effect of the difluoro motif modulates the HOMO-LUMO gap and molecular electrostatic potential, directly impacting performance in applications ranging from targeted drug design to organic electronics [2]. Consequently, substituting 2,3-difluoroquinoxaline with a cheaper or more readily available analog risks reaction failure, reduced product yield, or compromised bioactivity, underscoring its non-negotiable role in specific synthetic pathways and target engagements.

Quantitative Evidence Guide for 2,3-Difluoroquinoxaline: Verified Differentiators vs. Key Analogs


Synthetic Efficiency: 2,3-Difluoroquinoxaline Yield vs. Mono-Fluorinated Analogs in Nucleophilic Substitution

In a direct head-to-head comparison under identical nucleophilic substitution conditions (CsF/18-crown-6 in THF), the synthesis of 2,3-difluoroquinoxaline from 2,3-dichloroquinoxaline proceeded with a 64% yield, whereas the fluorination of 2-chloroquinoxaline to yield 2-fluoroquinoxaline achieved only a 38% yield at room temperature [1]. This demonstrates that the difluoro compound can be synthesized more efficiently than its mono-fluorinated counterpart under these specific conditions, a critical factor for scalable procurement and process chemistry.

Synthetic Chemistry Fluorination Process Optimization

Electronic Modulation: LogP Reduction in 2,3-Difluoroquinoxaline vs. Unsubstituted Quinoxaline

The introduction of two fluorine atoms significantly alters the lipophilicity of the quinoxaline scaffold. The calculated partition coefficient (LogP) for 2,3-difluoroquinoxaline is 1.908 , whereas the predicted LogP for unsubstituted quinoxaline is approximately 2.32 [1]. This reduction in LogP indicates enhanced hydrophilicity, which can improve aqueous solubility and modulate pharmacokinetic properties such as metabolic stability and protein binding.

Medicinal Chemistry Drug Design ADME Properties

Target Selectivity: Difluoro-Substituted Quinoxaline (QN-1) Exhibits High Selectivity for c-MYC G-Quadruplex Over Other G4 Structures

In a study evaluating a series of quinoxaline analogs, a difluoro-substituted quinoxaline (QN-1) was identified as the most promising G4-stabilizing ligand. It demonstrated high selectivity for the c-MYC G4 structure over other G4s, a property that distinguishes it from many other reported ligands [1]. This selectivity is crucial for minimizing off-target effects. The study further showed that QN-1 induced cell cycle arrest and apoptosis in triple-negative breast cancer (TNBC) cells and effectively suppressed tumor growth in a TNBC mouse model [1].

Cancer Biology Targeted Therapy G-Quadruplex Ligands

Reactivity Profile: Enhanced Nucleophilic Aromatic Substitution (SNAr) Susceptibility of 2,3-Difluoroquinoxaline vs. Dichloro Analog

2,3-Difluoroquinoxaline exhibits a markedly higher susceptibility to nucleophilic aromatic substitution (SNAr) compared to its 2,3-dichloro analog . This enhanced reactivity is attributed to the stronger electron-withdrawing inductive effect and poorer leaving group ability of fluorine, which activates the ring towards nucleophilic attack. This differential reactivity is a cornerstone for chemoselective functionalization strategies, allowing for the sequential displacement of fluorine atoms under controlled conditions.

Organic Synthesis Fluorine Chemistry Reaction Mechanisms

Optimized Application Scenarios for 2,3-Difluoroquinoxaline in Research and Industry


Agrochemical Intermediate for High-Value Herbicides

2,3-Difluoroquinoxaline serves as a critical building block for synthesizing novel fluoroquinoxaline-based herbicides, as demonstrated by its efficient conversion to active compounds like 3-(2-thienyl)-2-fluoroquinoxaline [1]. The quantitative advantage in synthetic yield (64% for the difluoro intermediate vs. 38% for a mono-fluoro analog under comparable conditions) directly translates to more cost-effective production of these high-value agrochemicals [1].

Medicinal Chemistry Scaffold for c-MYC-Targeted Oncology

Given the demonstrated selectivity of difluoro-substituted quinoxaline QN-1 for the c-MYC G4 structure and its in vivo efficacy in TNBC models, 2,3-difluoroquinoxaline is a privileged starting material for medicinal chemistry programs focused on developing novel anticancer agents that modulate c-MYC transcription [2].

Advanced Intermediate for Tuned Pharmacokinetic Properties

The quantifiably lower LogP of 2,3-difluoroquinoxaline (1.908) compared to unsubstituted quinoxaline (~2.32) makes it a superior building block for drug discovery projects where reducing lipophilicity is a key objective to improve aqueous solubility and metabolic stability .

Precursor for Selective SNAr-based Derivatization Libraries

The enhanced susceptibility of 2,3-difluoroquinoxaline to nucleophilic aromatic substitution (SNAr) over its 2,3-dichloro analog enables the construction of diverse and complex molecular libraries under milder conditions, making it an essential reagent for high-throughput synthesis and medicinal chemistry exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Difluoroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.